molecular formula C30H37ClN2O2 B13382960 6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride

6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride

Cat. No.: B13382960
M. Wt: 493.1 g/mol
InChI Key: ITDHYDSGULGMLR-UHFFFAOYSA-N
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Description

6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride involves multiple steps, starting from the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride is unique due to its complex structure, which combines multiple functional groups and an indole nucleus. This structural complexity contributes to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C30H37ClN2O2

Molecular Weight

493.1 g/mol

IUPAC Name

6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoic acid;chloride

InChI

InChI=1S/C30H36N2O2.ClH/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34;/h8-11,13-19H,6-7,12,20-21H2,1-5H3;1H

InChI Key

ITDHYDSGULGMLR-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)O)(C)C)C)C.[Cl-]

Origin of Product

United States

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